1-Methyl-4-(non-4-en-5-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of benzene, featuring a methyl group and a non-4-en-5-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(non-4-en-5-yl)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound often involves electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, which then undergoes deprotonation to yield the substituted benzene ring .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(non-4-en-5-yl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid, nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
1-Methyl-4-(non-4-en-5-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-4-(non-4-en-5-yl)benzene exerts its effects involves electrophilic aromatic substitution. In this process, the compound’s benzene ring interacts with electrophiles, leading to the formation of a positively charged intermediate. This intermediate then undergoes deprotonation to restore aromaticity . The molecular targets and pathways involved in these reactions are primarily related to the compound’s aromatic nature and its ability to stabilize positive charges through resonance.
Comparison with Similar Compounds
1-Methyl-4-(non-4-en-5-yl)benzene can be compared with other similar compounds, such as:
1-Methyl-4-(1-pentyn-1-yl)benzene: This compound has a similar structure but features a pentynyl group instead of a nonenyl group.
1-(1,5-Dimethyl-4-hexenyl)-4-methylbenzene:
Properties
CAS No. |
917569-07-4 |
---|---|
Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-methyl-4-non-4-en-5-ylbenzene |
InChI |
InChI=1S/C16H24/c1-4-6-8-15(9-7-5-2)16-12-10-14(3)11-13-16/h8,10-13H,4-7,9H2,1-3H3 |
InChI Key |
YRRYRVMSPQFOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCCC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.